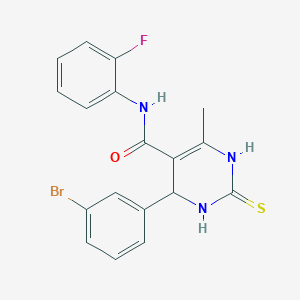

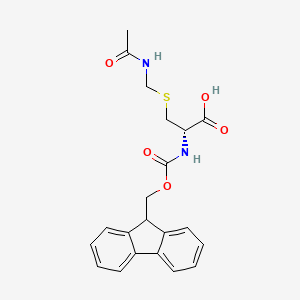

![molecular formula C20H17N3O3S2 B2471147 2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912622-96-9](/img/structure/B2471147.png)

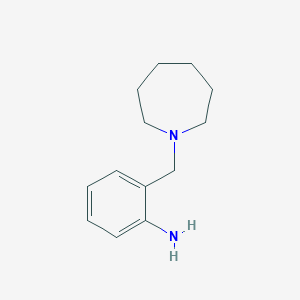

2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a relatively new compound that has garnered interest in the scientific community due to its potential therapeutic applications. It is a type of N-heterocyclic compound .

Synthesis Analysis

These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Molecular Structure Analysis

The molecular formula of this compound is C20H17N3O3S2 and it has a molecular weight of 411.49.Chemical Reactions Analysis

The compound was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The NMR data is as follows: 1 H NMR (400 MHz, DMSO- d 6): δ 7.49-7.55 (m, 3H, arom.), 7.63 (d, 2H, J = 6.8 Hz, arom.), 7.88 (s, 1H, CH), 12.94 (br.s, 1H, NH). 13 C NMR (100 MHz, DMSO- d 6): δ 119.3, 121.6, 127.9, 129.9, 130.4, 136.5, 143.6, 145.7, 151.4, 166.3, 168.7 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 411.49. The yield of the compound was 65%, and the melting point was 236–238 °C (DMF/AcOH) .Scientific Research Applications

Pharmacokinetics and Oral Bioavailability

- The pharmacokinetics of a closely related compound, a beta3-adrenergic receptor agonist, was studied in various animals, focusing on systemic clearance and oral bioavailability. It highlighted hepatic extraction and oral absorption as critical factors in drug metabolism (Stearns et al., 2002).

Enzyme Inhibition Properties

- N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and evaluated as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme significant in neurological pathways. These compounds showed promising inhibitory activity and were effective in altering certain brain chemistry in animal models (Röver et al., 1997).

Photodynamic Therapy Applications

- A derivative of benzenesulfonamide has been used in the synthesis of zinc phthalocyanine, exhibiting high singlet oxygen quantum yield. This suggests potential applications in photodynamic therapy for cancer treatment due to its excellent fluorescence properties and photostability (Pişkin et al., 2020).

Anticancer Activity

- Co(II) complexes of a thiazolyl benzenesulfonamide derivative showed significant in vitro cytotoxicity against human breast cancer cell lines, indicating potential for development as anticancer agents (Vellaiswamy & Ramaswamy, 2017).

Antimicrobial Activities

- Thiazole and their fused derivatives, involving a benzenesulfonamide moiety, demonstrated antimicrobial activities against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Wardkhan et al., 2008).

Mechanism of Action

Target of Action

Thiazolo[5,4-b]pyridines, a class of compounds to which our compound belongs, have been reported to possess a broad spectrum of pharmacological activities . Some representatives of this class have been reported as histamine H3 receptor antagonists .

Mode of Action

It is known that the sulfonamide functionality in similar compounds is important for their inhibitory activity . The N-heterocyclic core of these compounds is directly involved in the binding to the kinase through key hydrogen bonds interaction .

Biochemical Pathways

Compounds with similar structures have been shown to inhibit phosphoinositide 3-kinases (pi3ks) , which play a key role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.

Result of Action

Thiazolo[5,4-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

properties

IUPAC Name |

2-ethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S2/c1-2-26-17-7-3-4-8-18(17)28(24,25)23-15-11-9-14(10-12-15)19-22-16-6-5-13-21-20(16)27-19/h3-13,23H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZHPRNABFXYHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

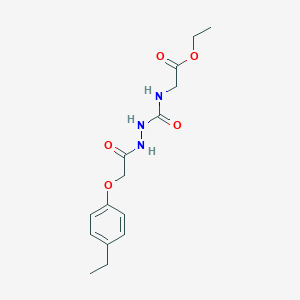

![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2471071.png)

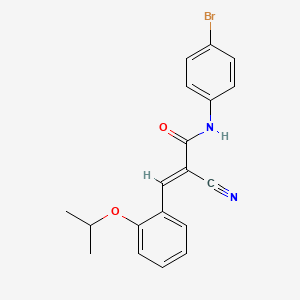

![1-[2-(2-Chloropropanoylamino)acetyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B2471075.png)

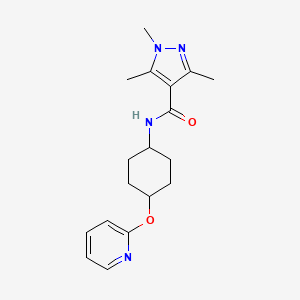

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2471081.png)

![2,2,2-trifluoro-N-[1-(6-fluoropyridine-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B2471087.png)